molecular formula C8H8Cl2N2O2 B2620315 6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one CAS No. 813425-06-8

6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one

Cat. No. B2620315
Key on ui cas rn: 813425-06-8
M. Wt: 235.06
InChI Key: JGLOLNZSAMFTTM-UHFFFAOYSA-N
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Patent
US07585878B2

Procedure details

N-(8-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,2,2-trifluoroacetamide was hydrolyzed with sodium hydroxide to obtain 6-amino-8-chloro-2H-1,4-benzoxazin-3(4H)-one.
Name
N-(8-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,2,2-trifluoroacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[O:10][CH2:9][C:8](=[O:12])[NH:7][C:6]=2[CH:5]=[C:4]([NH:13]C(=O)C(F)(F)F)[CH:3]=1.[OH-].[Na+]>>[NH2:13][C:4]1[CH:3]=[C:2]([Cl:1])[C:11]2[O:10][CH2:9][C:8](=[O:12])[NH:7][C:6]=2[CH:5]=1 |f:1.2|

Inputs

Step One
Name
N-(8-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,2,2-trifluoroacetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=2NC(COC21)=O)NC(C(F)(F)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C2=C(NC(CO2)=O)C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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